

# The Analytical Challenge: Confirming the Structure of 4-Phenoxybenzene-1,2-diamine

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## Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982

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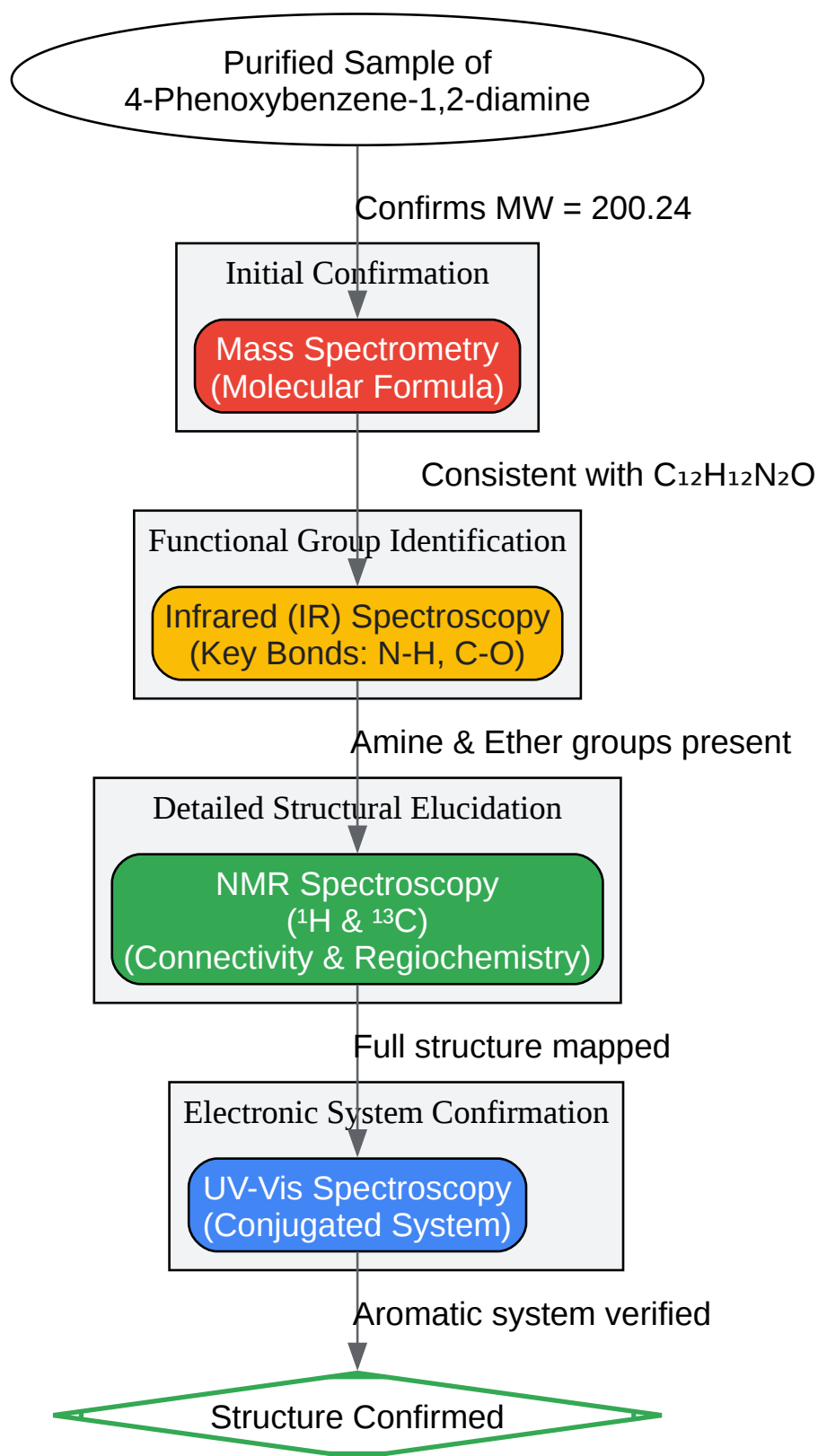
The target molecule, with the molecular formula  $C_{12}H_{12}N_2O$  and a molecular weight of 200.24 g/mol, presents a distinct set of structural features that must be individually and collectively confirmed.<sup>[3][4][5]</sup>

- Two Aromatic Rings: A benzene ring and a phenoxy-substituted benzene ring.
- Ether Linkage: A C-O-C bridge connecting the two rings.
- Primary Amine Groups: Two  $-NH_2$  groups on one of the rings.
- Specific Regiochemistry: The two amine groups are ortho to each other (positions 1 and 2), and the phenoxy group is para to one of the amines (position 4).

Our analytical workflow is designed to systematically verify each of these features.

## The Integrated Spectroscopic Workflow

No single technique can provide a complete picture. We employ a complementary suite of methods where the output of one technique validates the hypotheses drawn from another. This integrated approach ensures the highest level of confidence in the final structural assignment.



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Caption: Integrated workflow for spectroscopic structure confirmation.

## Mass Spectrometry (MS): The Foundational Check

**Expertise & Experience:** We begin with Mass Spectrometry as our first-pass analysis. Its primary role is to provide an exact molecular weight, which serves as a fundamental validation of the compound's elemental composition. This is a non-destructive (in the case of soft ionization techniques) and high-sensitivity method that quickly confirms if we have the correct target molecule before investing time in more detailed analyses.

### Experimental Protocol (Electrospray Ionization - ESI)

- **Sample Preparation:** Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrument Setup:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Analysis Mode:** Operate in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
- **Data Acquisition:** Infuse the sample solution at a flow rate of 5-10  $\mu\text{L}/\text{min}$  and acquire the mass spectrum over a range of  $m/z$  50-500.

### Expected Data & Interpretation

The key piece of information is the mass-to-charge ratio ( $m/z$ ) of the molecular ion peak.

Parameter	Expected Value	Rationale
Molecular Formula	$\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}$	As per synthesis target. <a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	200.09496	Calculated for $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}$ .
Observed Ion (ESI+)	$[M+H]^+$	Protonation typically occurs on the basic amine nitrogen.
Expected $m/z$	201.10224	Calculated for $[\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}]^+$ .

A high-resolution mass spectrum showing a prominent peak at  $m/z \approx 201.1022$  provides strong evidence for the elemental formula  $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}$ , confirming the molecular identity.

## Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: While MS confirms the formula, IR spectroscopy provides direct evidence of the key functional groups. It is a rapid and simple technique that acts as a "molecular fingerprint." For our target, we are specifically looking for the characteristic vibrations of the amine (N-H) and ether (C-O-C) bonds. The presence of these bands provides crucial puzzle pieces for the structure.

## Experimental Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Sample Scan:** Lower the ATR press and apply consistent pressure to the sample.
- **Data Acquisition:** Acquire the spectrum, typically over a range of 4000-600 cm<sup>-1</sup>.

## Expected Data & Interpretation

The presence of the following absorption bands is critical for confirmation.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Interpretation
N-H Stretch (Amine)	3400 - 3300 (two bands)	The presence of two distinct bands in this region is a hallmark of a primary amine (-NH <sub>2</sub> ), corresponding to asymmetric and symmetric stretching.[6]
Aromatic C-H Stretch	3100 - 3000	Confirms the presence of hydrogen atoms attached to aromatic rings.
Aromatic C=C Bending	1620 - 1580	Characteristic skeletal vibrations of the benzene rings.
N-H Bend (Amine)	1650 - 1580	Scissoring vibration of the primary amine group.
Aromatic C-O-C Stretch	1270 - 1200 (asymmetric)	A strong, characteristic band confirming the aryl-ether linkage.

Observing this combination of peaks provides compelling evidence for an aromatic primary amine containing an ether linkage.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. While MS gives the formula and IR gives the functional groups, NMR reveals the precise carbon-hydrogen framework, showing how atoms are connected. Both <sup>1</sup>H and <sup>13</sup>C NMR are required for a complete picture. The chemical shifts, signal integrations, and coupling patterns are unique to the specific arrangement of atoms, allowing us to definitively confirm the substitution pattern.

## Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard proton spectrum. The integration of each signal should be carefully calibrated.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of <sup>13</sup>C.

## Expected Data & Interpretation for <sup>1</sup>H NMR

The proton NMR spectrum can be logically divided into signals from the diamino-substituted ring and the phenoxy ring.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4 - 7.2	t (triplet)	2H	H-3', H-5'	Protons on the phenoxy ring ortho to the ether linkage, coupled to H-4'.
~7.1 - 6.9	t (triplet)	1H	H-4'	Proton on the phenoxy ring para to the ether linkage.
~7.0 - 6.8	d (doublet)	2H	H-2', H-6'	Protons on the phenoxy ring meta to the ether linkage.
~6.7 - 6.5	d (doublet)	1H	H-6	This proton is ortho to an NH <sub>2</sub> group and meta to the other NH <sub>2</sub> and the phenoxy group.
~6.5 - 6.3	dd (doublet of doublets)	1H	H-5	This proton is ortho to the phenoxy group and meta to an NH <sub>2</sub> group.
~6.3 - 6.1	d (doublet)	1H	H-3	This proton is ortho to an NH <sub>2</sub> group and the phenoxy group.
~4.5 - 3.5	br s (broad singlet)	4H	-NH <sub>2</sub> (x2)	Amine protons are often broad and their chemical shift is

concentration  
and solvent  
dependent.  
Integrates to 4  
protons.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.  
Multiplicity is key.

## Expected Data & Interpretation for $^{13}\text{C}$ NMR

The proton-decoupled  $^{13}\text{C}$  NMR should show 12 distinct signals, although some aromatic signals may overlap.

Predicted Shift (ppm)	Assignment	Rationale
~158 - 155	C-4'	Carbon of the phenoxy ring directly attached to the ether oxygen.
~150 - 145	C-4	Carbon of the diamino ring attached to the ether oxygen.
~140 - 135	C-1, C-2	Carbons attached to the amine groups. Their shifts are influenced by the strong electron-donating effect of the amines.
~130 - 128	C-3', C-5'	Carbons on the phenoxy ring.
~125 - 120	C-4'	Carbon on the phenoxy ring.
~120 - 115	C-2', C-6'	Carbons on the phenoxy ring.
~110 - 100	C-3, C-5, C-6	The remaining carbons on the highly electron-rich diamino-substituted ring.



The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provides an irrefutable map of the molecule, confirming the presence of two distinct aromatic rings and the specific 1,2,4-substitution pattern on the diaminobenzene moiety.

## UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like **4-Phenoxybenzene-1,2-diamine**, it confirms the presence of the conjugated  $\pi$ -system. While not as structurally detailed as NMR, it serves as a final confirmatory check and provides data (e.g., molar absorptivity) that can be useful for quantitative analysis. Aromatic diamines typically exhibit strong absorption in the UV region.<sup>[7][8]</sup>

## Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
- **Blank Correction:** Use the pure solvent as a blank to zero the spectrophotometer.
- **Data Acquisition:** Scan the sample from approximately 400 nm down to 200 nm.

## Expected Data & Interpretation

Parameter	Expected Value	Interpretation
$\lambda_{\text{max}}$	~290 - 320 nm	This strong absorption band corresponds to the $\pi$ - $\pi^*$ electronic transition of the conjugated aromatic system. <sup>[7]</sup> The exact position is influenced by the auxochromic amine and ether groups.

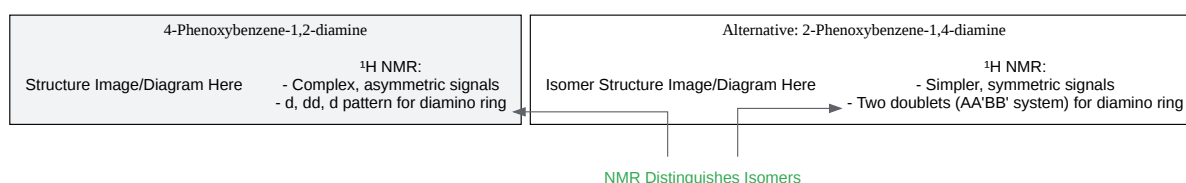
The presence of a strong absorption maximum in this range is consistent with the proposed aromatic structure.<sup>[9][10]</sup>

## Comparative Analysis: The Power of Specificity

To underscore the diagnostic power of this workflow, consider a hypothetical alternative: confirming the structure against a potential isomer like 2-Phenoxybenzene-1,4-diamine.

- $^1\text{H}$  NMR Distinction: The 1,4-diamine isomer would have a much more symmetric proton NMR spectrum for the diamino-ring, likely showing two doublets instead of the distinct doublet, doublet of doublets, and doublet pattern predicted for our 1,2-diamine target.
- IR Distinction: The IR spectra would be very similar, highlighting why IR alone is insufficient for confirming regiochemistry.
- MS Distinction: The mass spectra would be identical, again showing the limitations of this technique for isomer differentiation.

This comparison demonstrates that only NMR spectroscopy provides the necessary detail to distinguish between closely related isomers, cementing its role as the cornerstone of structure confirmation.



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Caption: Comparison of expected NMR for structural isomers.

## Conclusion

The structural confirmation of **4-Phenoxybenzene-1,2-diamine** is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic

techniques. Mass spectrometry validates the molecular formula, Infrared spectroscopy identifies the essential functional groups, UV-Visible spectroscopy confirms the aromatic system, and Nuclear Magnetic Resonance provides the definitive, high-resolution map of atomic connectivity. By following this self-validating workflow, researchers can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.

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